Distinct Kinetic Parameters in Purified AChE
In a purified AChE system from Lygus hesperus, propionylthiocholine shows intermediate kinetic properties. Its Michaelis constant (Km) is similar to that of acetylthiocholine, but its maximal velocity (Vmax) is approximately half that of acetylthiocholine and over five times higher than butyrylthiocholine. This positions propionylthiocholine as a substrate with moderate catalytic efficiency [1].
521% of BTCh
| Evidence Dimension | Kinetic Parameters (Km, Vmax) |
|---|---|
| Target Compound Data | Km = 7.2 x 10^-5 M, Vmax = 21.9 units/mg |
| Comparator Or Baseline | Acetylthiocholine: Km = 6.9 x 10^-5 M, Vmax = 42.9 units/mg; S-butyrylthiocholine: Km = 3.3 x 10^-3 M, Vmax = 4.2 units/mg |
| Quantified Difference | Propionylthiocholine Vmax is 51% of acetylthiocholine's Vmax, and its Vmax is 521% of butyrylthiocholine's Vmax. Its Km is 4.3% higher than acetylthiocholine's and 98% lower than butyrylthiocholine's. |
| Conditions | Purified acetylcholinesterase (AChE) from Lygus hesperus, pH 7.7, 37°C |
Why This Matters
This data allows researchers to select a substrate with a specific, intermediate catalytic rate, which is crucial for assays requiring a balance between signal intensity and enzyme saturation.
- [1] Zhu KY, Brindley WA. Enzymological and inhibitory properties of acetylcholinesterase purified from Lygus hesperus Knight (Hemiptera:Miridae). Insect Biochem Mol Biol. 1992;22(3):245-51. View Source
